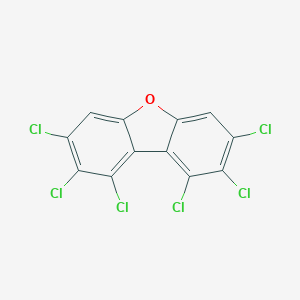

1,2,3,7,8,9-Hexachlorodibenzofuran

Description

Properties

IUPAC Name |

1,2,3,7,8,9-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUSJFJVDVSXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052470 | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72918-21-9 | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072918219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSC1I7996Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathways of 1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 1,2,3,7,8,9-hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF), a specific congener of polychlorinated dibenzofurans (PCDFs). Due to the complexity and the often-unintentional formation of PCDF mixtures, the targeted synthesis of a single congener like 1,2,3,7,8,9-HxCDF is a challenging endeavor, primarily undertaken for the preparation of analytical standards and for toxicological research.

Proposed Synthesis Pathway Overview

The targeted synthesis of 1,2,3,7,8,9-HxCDF can be conceptually broken down into three key stages:

-

Precursor Synthesis: The preparation of specifically substituted chlorinated aromatic compounds that will form the two rings of the diphenyl ether backbone.

-

Ullmann Condensation: The copper-catalyzed cross-coupling of the precursor molecules to form the hexachlorinated diphenyl ether intermediate.

-

Cyclization: The ring-closure of the diphenyl ether to form the furan (B31954) ring of the target 1,2,3,7,8,9-HxCDF.

Figure 1: Proposed overall synthesis pathway for 1,2,3,7,8,9-HxCDF.

Stage 1: Precursor Synthesis

The success of this targeted synthesis hinges on the preparation of the correct precursors to ensure the desired chlorine substitution pattern in the final product. The proposed precursors are 2,3,4-trichlorophenol and 1,2,3,5-tetrachlorobenzene.

Synthesis of 2,3,4-Trichlorophenol

General Experimental Approach (Hypothetical):

A potential route could involve a multi-step process starting with a substituted phenol to direct the chlorination to the desired positions, followed by removal of the directing group. Alternatively, a process involving slow, controlled chlorination of phenol in the presence of a specific catalyst at a controlled temperature (e.g., 40-80°C) might offer a pathway to increase the yield of the desired isomer, although this would likely still require extensive purification.[2]

Synthesis of 1,2,3,5-Tetrachlorobenzene

The synthesis of 1,2,3,5-tetrachlorobenzene is more straightforward. It can be produced by the chlorination of 1,3,5-trichlorobenzene.[3]

Table 1: Precursor Synthesis Reaction Parameters (Illustrative)

| Precursor | Starting Material | Key Reagents | General Conditions | Potential Yield |

| 2,3,4-Trichlorophenol | Phenol | Chlorine (Cl₂) | Controlled temperature, catalyst | Variable, likely low to moderate |

| 1,2,3,5-Tetrachlorobenzene | 1,3,5-Trichlorobenzene | Chlorine (Cl₂), Lewis acid catalyst | Standard chlorination conditions | Moderate to high |

Stage 2: Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. In this proposed synthesis, 2,3,4-trichlorophenol would be reacted with 1,2,3,5-tetrachlorobenzene.

General Experimental Protocol:

A general procedure for an Ullmann coupling reaction involves heating a mixture of the aryl iodide (or in this case, a more activated aryl chloride), the phenol, and activated copper bronze in a sealed glass ampoule under an inert atmosphere (e.g., nitrogen). The reaction typically requires high temperatures (e.g., 230°C) for an extended period (e.g., several days).[4] After cooling, the product is extracted with a suitable organic solvent and purified.

References

An In-depth Technical Guide on the Environmental Sources and Fate of 1,2,3,7,8,9-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) is a highly toxic and persistent polychlorinated dibenzofuran (B1670420) (PCDF) congener. It is not produced commercially but is an unintentional byproduct of various industrial and combustion processes. Due to its lipophilicity and resistance to degradation, 1,2,3,7,8,9-HxCDF bioaccumulates in the environment, posing a significant risk to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental sources, fate, and transport of this compound. It includes a summary of available quantitative data on its environmental concentrations, detailed experimental protocols for its analysis, and a discussion of its primary toxicological mechanism via the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that are of significant environmental concern. Among the 135 PCDF congeners, those with chlorine substitution at the 2,3,7, and 8 positions are particularly toxic. This compound (1,2,3,7,8,9-HxCDF) is one such congener, exhibiting dioxin-like toxicity. Understanding its sources, environmental behavior, and analytical methodologies is crucial for risk assessment and management.

Environmental Sources

1,2,3,7,8,9-HxCDF is not intentionally manufactured but is formed as an unintended byproduct in a variety of industrial and thermal processes. Its primary sources include:

-

Industrial Processes: It can be generated during the production of certain chlorinated chemicals, such as chlorophenols and their derivatives, which can serve as precursors. The chlorine bleaching process in the pulp and paper industry has also been identified as a source.

-

Combustion and Incineration: Incomplete combustion of organic matter in the presence of chlorine is a major source of HxCDFs. This includes municipal solid waste incineration, medical waste incineration, and the burning of fossil fuels and wood.[1] It can be found in smoke emissions.[1]

-

Chemical Synthesis Byproduct: It can be an impurity in the synthesis of other chemicals.[1]

Environmental Fate and Transport

The environmental fate of 1,2,3,7,8,9-HxCDF is governed by its physicochemical properties, which contribute to its persistence, bioaccumulation, and long-range transport.

3.1. Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3,7,8,9-HxCDF is presented in Table 1. Its high octanol-water partition coefficient (log Kₒw) indicates a strong tendency to partition into organic matter and fatty tissues, while its low water solubility limits its mobility in aqueous systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 72918-21-9 | [1][2][3] |

| Molecular Formula | C₁₂H₂Cl₆O | [2] |

| Molecular Weight | 374.9 g/mol | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.4 | [2] |

| Water Solubility | Very low (estimated) | |

| Vapor Pressure | Low (estimated) |

3.2. Environmental Persistence and Degradation

1,2,3,7,8,9-HxCDF is highly resistant to degradation in the environment.

-

Photodegradation: While some PCDFs can undergo photolysis in the presence of sunlight, the rate for highly chlorinated congeners like 1,2,3,7,8,9-HxCDF is generally slow.[4] The quantum yield for the direct photolysis of PCDFs in water-acetonitrile mixtures can vary.[5] Indirect photolysis, mediated by sensitizers present in natural waters, can significantly increase the degradation rate compared to direct photolysis.[5]

-

Biodegradation: Microbial degradation of 1,2,3,7,8,9-HxCDF is also a very slow process. Under anaerobic conditions, some dechlorination may occur, but complete mineralization is unlikely.[6] The persistence of this compound in soil and sediment is a major concern.

3.3. Bioaccumulation and Biomagnification

Due to its high lipophilicity, 1,2,3,7,8,9-HxCDF readily bioaccumulates in the fatty tissues of organisms.[7] This leads to biomagnification through the food web, with top predators accumulating the highest concentrations. This poses a significant threat to wildlife and humans who consume contaminated fish and other animals.[8]

Environmental Concentrations

Quantitative data on the concentration of 1,2,3,7,8,9-HxCDF in various environmental matrices is limited, as studies often report total HxCDF concentrations or focus on other congeners. The available data indicates its widespread presence at trace levels.

Table 2: Reported Concentrations of Hexachlorodibenzofurans in Environmental Media (Illustrative)

| Matrix | Congener(s) | Concentration Range | Location/Study |

| Ambient Air | PCDDs/PCDFs | As low as 0.2 pg/m³ can be quantified | U.S. EPA monitoring studies[9] |

| Fish Tissue | 1,2,3,7,8,9-HxCDF and other PCDFs | Not detected in a national probabilistic study of US lakes and reservoirs | National Lake Fish Tissue Study[8] |

Note: This table is illustrative due to the limited specific data for 1,2,3,7,8,9-HxCDF. Concentrations are highly variable depending on the proximity to sources.

Experimental Protocols

The accurate and precise quantification of 1,2,3,7,8,9-HxCDF in environmental samples requires sophisticated analytical techniques due to its low concentrations and the presence of numerous interfering compounds. The standard methods are U.S. Environmental Protection Agency (EPA) Methods 1613B and 8290A.[10][11]

5.1. Overview of Analytical Methodology

The general workflow for the analysis of 1,2,3,7,8,9-HxCDF in environmental samples involves several key steps:

-

Sample Collection and Spiking: Samples (e.g., soil, sediment, water, tissue) are collected and spiked with a solution of ¹³C-labeled internal standards of PCDD/PCDF congeners.[12][13] This isotope dilution technique is crucial for accurate quantification by correcting for analyte losses during sample preparation and analysis.

-

Extraction: The target analytes are extracted from the sample matrix using appropriate solvent systems and techniques. For solid samples like soil and sediment, Soxhlet extraction with toluene (B28343) is common.[11] For aqueous samples, liquid-liquid extraction with methylene (B1212753) chloride is typically used.[11]

-

Extract Cleanup: The crude extract undergoes a rigorous cleanup process to remove interfering compounds. This multi-step procedure often involves acid-base washing and column chromatography using various adsorbents such as silica (B1680970) gel, alumina, and activated carbon.[12]

-

Concentration: The cleaned extract is carefully concentrated to a small volume. Just before instrumental analysis, a ¹³C-labeled recovery standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) is added to monitor the injection process.[14]

-

Instrumental Analysis: The final extract is analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[10][11] The mass spectrometer is operated in selected ion monitoring (SIM) mode to achieve the high selectivity and sensitivity required for detecting the picogram to femtogram levels of HxCDF.

5.2. Experimental Workflow Diagram

Toxicological Mechanism: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of 1,2,3,7,8,9-HxCDF, like other dioxin-like compounds, is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

6.1. Pathway Description

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[15][16] Upon binding of a ligand such as 1,2,3,7,8,9-HxCDF, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[15] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[16][17] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes.[16][17] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in xenobiotic metabolism.[16] The persistent activation of this pathway disrupts normal cellular functions and can lead to a wide range of toxic effects, including immunotoxicity, reproductive and developmental effects, and carcinogenicity.

6.2. Signaling Pathway Diagram

Conclusion

This compound is a persistent and toxic environmental contaminant with significant potential for bioaccumulation and biomagnification. Its primary sources are industrial and combustion processes. Due to its resistance to degradation, it can remain in the environment for long periods, posing a long-term risk. The analytical methods for its detection are complex and require specialized instrumentation. The toxicity of 1,2,3,7,8,9-HxCDF is mediated through the AhR signaling pathway, which can lead to a variety of adverse health effects. Further research is needed to better quantify the environmental levels of this specific congener and to fully understand its long-term ecological and human health impacts.

References

- 1. This compound - OEHHA [oehha.ca.gov]

- 2. This compound | C12H2Cl6O | CID 51720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. cler.com [cler.com]

- 7. benchchem.com [benchchem.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. epa.gov [epa.gov]

- 10. NEMI Method Summary - 1613B [nemi.gov]

- 11. well-labs.com [well-labs.com]

- 12. epa.gov [epa.gov]

- 13. boeing.com [boeing.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 1,2,3,7,8,9-Hexachlorodibenzofuran in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of persistent environmental pollutants. The toxicity of 1,2,3,7,8,9-HxCDF and related dioxin-like compounds is primarily mediated through the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. This interaction triggers a cascade of downstream events, leading to a wide range of toxicological responses, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the known toxicological profile of 1,2,3,7,8,9-HxCDF in animal models, summarizing available quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways. Due to a scarcity of data specific to the 1,2,3,7,8,9-HxCDF congener, information from closely related isomers, particularly 1,2,3,4,7,8-HxCDF, is included to provide a more complete toxicological picture, with all such instances clearly noted.

Introduction

This compound is a halogenated aromatic hydrocarbon that is generated as an unintentional byproduct in various industrial processes.[1] Like other dioxin-like compounds, its lipophilic nature and resistance to metabolic degradation lead to bioaccumulation in the food chain, posing a potential risk to human and animal health. The primary mechanism of toxicity for 1,2,3,7,8,9-HxCDF involves its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AHR).[2][3]

Toxicological Endpoints

The toxicological effects of 1,2,3,7,8,9-HxCDF are multifaceted, affecting numerous organ systems. The following sections summarize the key toxicological endpoints observed in animal models.

Acute, Subchronic, and Chronic Toxicity

Developmental and Reproductive Toxicity

Developmental toxicity studies in laboratory animals are designed to assess the potential of a substance to cause adverse effects on the developing fetus.[7] While no specific quantitative data for 1,2,3,7,8,9-HxCDF was found, a study on the closely related isomer, 1,2,3,4,7,8-HxCDF, in C57BL/6N mice demonstrated significant developmental effects.[2]

Table 1: Developmental Toxicity of 1,2,3,4,7,8-HxCDF in C57BL/6N Mice [2]

| Dose (µg/kg/day) | Gestation Days of Exposure | Incidence of Cleft Palate | Incidence of Hydronephrosis |

| 300 | 10-13 | Increased | Increased |

| 600 | 10-13 | Increased | Increased |

| 1000 | 10-13 | Increased | Increased |

Data is for the isomer 1,2,3,4,7,8-HxCDF as a surrogate for 1,2,3,7,8,9-HxCDF.

Information regarding the reproductive toxicity of 1,2,3,7,8,9-HxCDF is limited. However, other chlorinated dibenzofurans are known to induce a range of reproductive effects in animal models, including testicular toxicity and inhibition of ovulation.[2]

Immunotoxicity

Dioxin-like compounds as a class are recognized as potent immunotoxicants.[2] The underlying mechanism involves AHR-mediated alterations in the development and function of immune cells.[2] Specific dose-response data for 1,2,3,7,8,9-HxCDF are not available. However, activation of the AHR by other ligands has been shown to suppress T-cell dependent immune responses.[4][8]

Carcinogenicity

There is limited information on the carcinogenic potential of 1,2,3,7,8,9-HxCDF. However, a study on the related isomer 1,2,3,4,7,8-HxCDF in rats demonstrated that it can act as a tumor promoter in a two-stage model of hepatocarcinogenesis.[2]

Table 2: Tumor-Promoting Effects of 1,2,3,4,7,8-HxCDF in Rats [2]

| Initiator | Promoter and Dose | Animal Model | Endpoint | Outcome |

| Diethylnitrosamine (DENA) | 1,2,3,4,7,8-HxCDF | Rats | Hepatic Tumor Production | Enhancement of tumor production |

Data is for the isomer 1,2,3,4,7,8-HxCDF as a surrogate for 1,2,3,7,8,9-HxCDF.

Experimental Protocols

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

-

Animal Model: Typically rats, one sex (usually females).

-

Dosing: A single oral dose administered by gavage. A sequential dosing approach is used where the results from one animal determine the dose for the next.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs of toxicity, body weight changes, and mortality. Gross necropsy of all animals at the end of the study.

Subchronic Oral Toxicity Study (General Protocol based on OECD Guideline 408)[2]

-

Animal Model: Typically rats, with at least 10 males and 10 females per dose group.[2]

-

Dosing: Daily administration of the test substance via the diet, drinking water, or gavage for 90 days.

-

Dose Groups: At least three dose levels and a concurrent control group.

-

Endpoints:

-

Clinical Observations: Daily.

-

Body Weight and Food/Water Consumption: Weekly.

-

Hematology and Clinical Chemistry: At termination.

-

Gross Necropsy and Histopathology: Comprehensive examination of all animals.

-

Developmental Toxicity Study (General Protocol based on OECD Guideline 414)

-

Animal Model: Typically pregnant rats or rabbits (at least 20 per group).

-

Dosing: Daily administration of the test substance during the period of organogenesis.

-

Dose Groups: At least three dose levels and a concurrent control group.

-

Endpoints:

-

Maternal: Clinical signs, body weight, food consumption, and post-mortem examination.

-

Fetal: Number of implantations, resorptions, fetal viability, fetal body weight, and external, visceral, and skeletal examinations for malformations and variations.

-

Carcinogenicity Study (General Protocol based on OECD Guideline 451)

-

Animal Model: Typically rats and mice (at least 50 of each sex per dose group).

-

Dosing: Daily administration of the test substance for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Dose Groups: At least three dose levels and a concurrent control group.

-

Endpoints: Clinical signs, body weight, food consumption, survival, and comprehensive gross and histopathological examination for neoplastic lesions.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The primary mechanism of toxicity for 1,2,3,7,8,9-HxCDF is the activation of the AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins.[2] Upon ligand binding, the AHR translocates to the nucleus, dissociates from the chaperones, and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[2][9] This complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) in the promoter regions of target genes, leading to altered gene expression.[2][9]

References

- 1. The Evaluative Process: Part II. Integration of Toxicity and Exposure Information - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The rodent carcinogenicity bioassay produces a similar frequency of tumor increases and decreases: implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H2Cl6O | CID 51720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aryl Hydrocarbon Receptor-Mediated Perturbations in Gene Expression during Early Stages of CD4+ T-cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. 1,2,3,6,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Predicting Prenatal Developmental Toxicity Based on the Combination of Chemical Structures and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl Hydrocarbon Receptor-Mediated Perturbations in Gene Expression during Early Stages of CD4(+) T-cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,7,8,9-Hexachlorodibenzofuran: A Technical Guide to its Bioaccumulation and Persistence

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF) congener of significant environmental and toxicological concern. As a member of the persistent organic pollutants (POPs), its lipophilic nature and resistance to degradation lead to its bioaccumulation in organisms and persistence in the environment. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation and persistence of 1,2,3,7,8,9-HxCDF, with a focus on its toxicokinetics, underlying molecular mechanisms, and the experimental methodologies used for its assessment.

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of halogenated aromatic hydrocarbons that are unintentionally produced as byproducts of various industrial processes, including waste incineration and chemical manufacturing.[1] Among the 135 PCDF congeners, those with chlorine atoms at the 2,3,7,8-positions are of particular concern due to their "dioxin-like" toxicity, which is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[2] 1,2,3,7,8,9-HxCDF is one such congener, and understanding its environmental fate and biological interactions is crucial for risk assessment and the development of potential mitigation strategies.

This guide synthesizes available data on the bioaccumulation and persistence of 1,2,3,7,8,9-HxCDF, presents detailed experimental protocols for its study, and illustrates the key signaling pathways involved in its toxicity.

Bioaccumulation and Persistence: Quantitative Data

Quantitative data specifically for 1,2,3,7,8,9-HxCDF are limited in the scientific literature. Often, studies report on total HxCDF concentrations or focus on the more abundant 1,2,3,4,7,8-HxCDF congener. However, based on its chemical structure and the behavior of other 2,3,7,8-substituted PCDFs, 1,2,3,7,8,9-HxCDF is expected to be highly bioaccumulative and persistent.[2]

A recent study on suckler ewes reported that measurements for 2,3,7,8-TCDF and 1,2,3,7,8,9-HxCDF were often below the limit of detection, which precluded the calculation of their depuration half-lives.[3] This highlights the analytical challenges in quantifying this specific congener at environmentally relevant concentrations.

To provide context, the following table summarizes available data for closely related PCDF congeners.

Table 1: Bioaccumulation and Persistence Data for Selected PCDF Congeners

| Congener | Bioaccumulation Factor (BAF) | Bioconcentration Factor (BCF) | Half-life (t1/2) | Species/Matrix | Reference |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | - | 19,000 (for Dioxins and Furans) | 40 - 77 days (whole body) | Fish | [4][5] |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | - | - | - | - | - |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | - | - | - | - | - |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | - | - | - | - | - |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | - | - | - | - | - |

| Octachlorodibenzofuran (OCDF) | - | - | - | - | - |

Note: Data for specific congeners are often grouped, and a comprehensive, directly comparable dataset is not available. The provided information is indicative of the general behavior of these compounds.

Toxicokinetics and Biotransformation

The toxicokinetics of PCDFs, including their absorption, distribution, metabolism, and excretion, are highly dependent on the specific congener and the animal species.[2] The 2,3,7,8-substituted congeners, such as 1,2,3,7,8,9-HxCDF, are selectively retained in tissues, particularly the liver and adipose tissue, due to their resistance to metabolic degradation.[2]

Absorption: PCDFs are readily absorbed through the gastrointestinal tract, lungs, and skin.

Distribution: Following absorption, PCDFs are distributed throughout the body and accumulate in lipid-rich tissues.

Metabolism: Biotransformation of PCDFs is a critical factor in their persistence. The rate of metabolism is generally slow for the 2,3,7,8-substituted congeners.[2] Metabolism primarily occurs via cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of more polar hydroxylated metabolites that can be more readily excreted.[6] However, the chlorine substitution pattern of 1,2,3,7,8,9-HxCDF hinders enzymatic attack, contributing to its long biological half-life.

Excretion: The primary route of excretion for PCDF metabolites is through the bile and feces. Unmetabolized PCDFs are eliminated very slowly.

Experimental Protocols

Standardized protocols are essential for the accurate assessment of bioaccumulation and persistence of compounds like 1,2,3,7,8,9-HxCDF.

Bioaccumulation in Fish (OECD Test Guideline 305)

The OECD Test Guideline 305 provides a framework for determining the bioconcentration and biomagnification potential of chemicals in fish.[7]

Objective: To determine the Bioconcentration Factor (BCF) or Biomagnification Factor (BMF) of a test substance.

Principle: The test consists of two phases: an uptake phase and a depuration phase.

-

Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water (for BCF) or through their diet (for BMF). The duration is typically 28 days, but can be extended if a steady-state is not reached.[8]

-

Depuration Phase: Following the uptake phase, the fish are transferred to a clean environment (water or food) and the elimination of the substance is monitored.[8]

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio).

Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady-state. The BMF is the ratio of the concentration in the fish to the concentration in their diet. Kinetic models can also be used to determine uptake and depuration rate constants.

References

- 1. epa.gov [epa.gov]

- 2. The toxicokinetics and metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) and their relevance for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A congener-specific and mixture analysis of plasma polychlorinated biphenyl (PCB) levels and incident breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Bioaccumulation and biotransformation of polychlorinated dibenzo‐p‐dioxins and dibenzofurans in fish | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 8. tandfonline.com [tandfonline.com]

degradation and metabolism of 1,2,3,7,8,9-HxCDF in biological systems

An In-depth Technical Guide on the Degradation and Metabolism of 1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) in Biological Systems

Introduction

This compound (1,2,3,7,8,9-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants.[1] These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[2][3] Due to their chemical stability and lipophilicity, they bioaccumulate in the environment and living organisms, posing a potential risk to human and ecological health. This guide provides a comprehensive overview of the current understanding of the , targeted at researchers, scientists, and drug development professionals. It is important to note that while extensive research exists on the toxicological effects of 1,2,3,7,8,9-HxCDF, particularly its interaction with the aryl hydrocarbon receptor (AhR), direct evidence and detailed studies on its complete metabolic fate in mammalian systems are limited.[1][4] This document synthesizes the available information on related compounds and pathways to infer the likely metabolic processes for 1,2,3,7,8,9-HxCDF.

Core Toxicological Pathway: Aryl Hydrocarbon Receptor (AhR) Signaling

The primary mechanism of toxicity for 1,2,3,7,8,9-HxCDF and other dioxin-like compounds is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3] In its inactive state, the AhR is located in the cytoplasm as part of a protein complex. Upon binding of a ligand like 1,2,3,7,8,9-HxCDF, the AhR undergoes a conformational change and translocates into the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic responsive elements (XREs) in the promoter regions of target genes.[1][3] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes such as CYP1A1 and CYP1B1, and the aryl hydrocarbon receptor repressor (AhRR).[3][4][5] The persistent activation of this pathway leads to a wide range of toxicological responses, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.[4]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Microbial Degradation

While information on mammalian metabolism is scarce, several studies have demonstrated the capability of microorganisms to degrade dibenzofurans and related chlorinated compounds. Bacteria such as Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis have been shown to degrade the parent compound, dibenzofuran.[1][4] The initial step in this process is catalyzed by dibenzofuran 4,4a-dioxygenase, leading to the formation of 2,2',3-trihydroxybiphenyl. Furthermore, Sphingomonas wittichii RW1 has been observed to catabolize 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, a structurally similar compound, into metabolites identified as tetrachlorocatechol (B74200) and 2-methoxy-3,4,5,6-tetrachlorophenol.[6] These findings suggest that microbial systems possess enzymatic machinery capable of cleaving the aromatic rings of these persistent compounds, a process not commonly observed in mammals.

Putative Mammalian Metabolism

The initial and rate-limiting step in the metabolism of PCDFs is likely hydroxylation, catalyzed by CYP enzymes, particularly CYP1A1 and CYP1B1, which are induced by AhR activation.[3][5] This reaction introduces a hydroxyl group onto the aromatic ring, increasing the compound's water solubility. Subsequent reactions could involve dechlorination, where a chlorine atom is replaced by a hydrogen atom, or the formation of dihydrodiols. These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their polarity and facilitate their excretion from the body. It is important to emphasize that the high degree of chlorination and the specific substitution pattern of 1,2,3,7,8,9-HxCDF likely make it highly resistant to metabolic degradation, contributing to its long biological half-life.

Caption: Hypothetical Metabolic Pathway of 1,2,3,7,8,9-HxCDF.

Experimental Protocols

The analysis of 1,2,3,7,8,9-HxCDF and its potential metabolites in biological matrices is challenging due to their low concentrations and the complexity of the samples. The standard and most widely accepted methodology is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as detailed in U.S. Environmental Protection Agency (EPA) methods such as 1613B and 8290A.[9]

Generalized Protocol for Analysis in Biological Tissues:

-

Sample Preparation and Fortification:

-

A known mass of the biological tissue (e.g., liver, adipose tissue) is homogenized.

-

The sample is spiked with a known amount of a stable isotope-labeled analog of 1,2,3,7,8,9-HxCDF (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDF). This internal standard is crucial for accurate quantification and corrects for losses during sample preparation.[9]

-

-

Extraction:

-

The homogenized sample is mixed with a drying agent (e.g., sodium sulfate) and extracted using a Soxhlet apparatus with a suitable solvent, typically toluene (B28343) or a hexane/acetone mixture, for 16-24 hours.[9]

-

Alternatively, pressurized fluid extraction (PFE) can be used for a more rapid extraction.

-

-

Extract Cleanup:

-

The crude extract contains lipids and other interfering compounds that must be removed.

-

A multi-step cleanup process is employed, often involving column chromatography with various adsorbents like silica (B1680970) gel, alumina, and activated carbon.[9] This step is critical for isolating the PCDF fraction from other compounds.

-

-

Concentration and Solvent Exchange:

-

The cleaned extract is carefully concentrated to a small volume (e.g., 10-20 µL) under a gentle stream of nitrogen.

-

A recovery standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) is added to the final extract just before instrumental analysis to monitor the injection process.[9]

-

-

Instrumental Analysis (HRGC/HRMS):

-

Gas Chromatography: A capillary column with a non-polar stationary phase (e.g., DB-5) is used to separate the different PCDF congeners. The oven temperature is programmed to achieve optimal separation.

-

Mass Spectrometry: The mass spectrometer is operated in the selected ion monitoring (SIM) mode to selectively detect and quantify the characteristic ions of native 1,2,3,7,8,9-HxCDF and its labeled internal standard.[9]

-

-

Data Analysis:

-

The concentration of 1,2,3,7,8,9-HxCDF is determined by comparing the ratio of the native analyte response to the labeled internal standard response against a calibration curve.

-

Caption: General Workflow for HxCDF Analysis.

Quantitative Data Summary

As previously stated, quantitative data on the metabolism of 1,2,3,7,8,9-HxCDF is scarce. The following tables summarize available data on the biological activity of 1,2,3,7,8,9-HxCDF and the metabolism of a related compound to provide context for researchers.

Table 1: Biological Activity of HxCDF Congeners

| Compound | Species/System | Endpoint | EC₅₀ / ED₅₀ | Reference |

| 1,2,3,6,7,8-HxCDF | Rat Hepatoma Cells (H-4-II-E) | AHH Induction | 1.47 nM | [10] |

| 1,2,3,6,7,8-HxCDF | Rat Hepatoma Cells (H-4-II-E) | EROD Induction | 1.24 nM | [10] |

| 1,2,3,6,7,8-HxCDF | Rat | Thymic Atrophy | 0.9 µmol/kg | [10] |

| 1,2,3,6,7,8-HxCDF | Rat | CYP1A1 Induction | 0.35 µmol/kg | [10] |

| 1,2,3,4,7,8-HxCDF | Human Lymphocytes | CYP1A1 Gene Expression | Concentration-dependent increase | [5] |

| 1,2,3,4,7,8-HxCDF | Human Lymphocytes | EROD Activity | Concentration-dependent increase | [5] |

AHH: Aryl Hydrocarbon Hydroxylase; EROD: Ethoxyresorufin-O-deethylase; EC₅₀: Half maximal effective concentration; ED₅₀: Half maximal effective dose.

Table 2: Microbial Biotransformation of a Related Hexachlorinated Dioxin

| Substrate | Microorganism | Metabolite(s) Identified | Reference |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | Sphingomonas wittichii RW1 | 3,4,5,6-Tetrachlorocatechol | [6] |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | Sphingomonas wittichii RW1 | 2-Methoxy-3,4,5,6-tetrachlorophenol | [6] |

Conclusion

The remain a significant area for future research. While the primary toxicological mechanism involving the AhR pathway is well-documented, the specific enzymatic processes, metabolic products, and rates of biotransformation in mammals are largely unknown. Current knowledge is primarily based on inferences from related compounds and data from microbial degradation studies. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolic fate of 1,2,3,7,8,9-HxCDF, which is essential for a more complete understanding of its toxicokinetics and for refining human health risk assessments.

References

- 1. This compound | C12H2Cl6O | CID 51720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - OEHHA [oehha.ca.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Biotransformation of 1,2,3-Tri- and 1,2,3,4,7,8-Hexachlorodibenzo-p- Dioxin by Sphingomonas wittichii Strain RW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,7,8,9-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants of significant toxicological concern. These compounds are not produced commercially but are formed as unintentional byproducts in various industrial processes, such as waste incineration and chemical manufacturing. The toxicity of 1,2,3,7,8,9-HxCDF and other dioxin-like compounds is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,7,8,9-HxCDF, details relevant experimental protocols, and illustrates the key signaling pathway associated with its biological effects.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂Cl₆O | [1][2] |

| Average Molecular Weight | 374.9 g/mol | [1][2] |

| Monoisotopic Mass | 371.824 g/mol | |

| CAS Registry Number | 72918-21-9 | [1][2] |

| Appearance | Solid, Colorless crystals | [1] |

| Water Solubility (Predicted) | 0.0014 mg/L | |

| logP (Octanol-Water Partition Coefficient) (Predicted) | 7.05 - 7.4 | [2] |

| Polar Surface Area (Predicted) | 13.14 Ų | [2] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Synonyms | 1,2,3,7,8,9-HxCDF, PCDF 124 | [1][2] |

Experimental Protocols

Accurate determination of the physicochemical properties and concentration of 1,2,3,7,8,9-HxCDF is critical for toxicological and environmental assessments. The following sections outline the methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient is a crucial parameter for predicting the environmental fate and bioaccumulation potential of a substance. Due to the high hydrophobicity of 1,2,3,7,8,9-HxCDF, specific methods are required.

-

Shake-Flask Method (OECD 107):

-

Prepare a saturated solution of the test substance in n-octanol, which has been pre-saturated with water.

-

Prepare a corresponding volume of water that has been pre-saturated with n-octanol.

-

Combine the two phases in a vessel and shake vigorously for a predetermined period to allow for equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the substance in each phase using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

-

Slow-Stirring Method (OECD 123): This method is particularly suitable for highly lipophilic substances (logP > 5).

-

A vessel is filled with the two phases (water and n-octanol) and the test substance.

-

The mixture is stirred slowly over an extended period (days) to reach equilibrium without forming an emulsion.

-

Samples are taken from both phases and the concentrations are determined.

-

The logP is calculated as in the shake-flask method.

-

Determination of Water Solubility

Given the very low water solubility of 1,2,3,7,8,9-HxCDF, sensitive analytical techniques are required.

-

Generator Column Method (OECD 105):

-

A solid support material is coated with a saturated solution of the test substance in a suitable solvent, and the solvent is then evaporated.

-

The coated support is packed into a column.

-

Water is pumped through the column at a slow, constant rate.

-

The concentration of the test substance in the eluted water is measured over time until a constant concentration (plateau) is reached, which represents the water solubility.

-

The concentration is typically determined by extracting a large volume of the eluate with an organic solvent and then concentrating the extract for analysis by GC-MS.

-

Analytical Quantification in Environmental and Biological Matrices

The standard method for the quantification of 1,2,3,7,8,9-HxCDF is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as detailed in U.S. EPA Method 1613.

-

Generalized Analytical Workflow:

-

Sample Extraction: The sample (e.g., soil, water, tissue) is spiked with a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDF). The analytes are then extracted using an appropriate solvent and technique (e.g., Soxhlet extraction with toluene (B28343) for solids, liquid-liquid extraction with dichloromethane (B109758) for aqueous samples).

-

Extract Cleanup: The crude extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography using adsorbents like silica (B1680970) gel, alumina, and activated carbon.

-

Concentration: The purified extract is carefully concentrated to a small volume under a gentle stream of nitrogen.

-

Instrumental Analysis: The concentrated extract is injected into an HRGC for separation of the different HxCDF congeners. The separated compounds are then detected and quantified by an HRMS operating in the selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity.

-

Signaling Pathway and Logical Relationships

The primary mechanism of toxicity for 1,2,3,7,8,9-HxCDF is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of 1,2,3,7,8,9-HxCDF, the AhR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), leading to altered cellular function and ultimately, toxicity.

This workflow illustrates the essential steps required for the accurate and sensitive measurement of 1,2,3,7,8,9-HxCDF in various sample matrices. Each step is crucial for isolating the target analyte from complex mixtures and ensuring reliable quantification at the low levels typically encountered in environmental and biological samples.

References

1,2,3,7,8,9-Hexachlorodibenzofuran CAS number and molecular weight

This document provides core technical data for 1,2,3,7,8,9-Hexachlorodibenzofuran, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a polychlorinated dibenzofuran.[1] The data presented below summarizes its key identifiers and molecular properties.

| Property | Value | Source |

| CAS Number | 72918-21-9 | [1][2] |

| Molecular Formula | C₁₂H₂Cl₆O | [1][3] |

| Molecular Weight | 374.9 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Experimental Data and Protocols

Currently, detailed experimental protocols for the synthesis or analysis of this compound are not provided in this guide. For research purposes, certified reference materials are available, such as a solution of 50 µg/mL in Toluene.[2]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its CAS number, and molecular weight.

Figure 1: Chemical Identifier Relationship

References

An In-depth Technical Guide on the Health Effects and Toxicity of 1,2,3,7,8,9-Hexachlorodibenzofuran Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent environmental pollutants. These compounds are not produced commercially but are formed as unintentional byproducts in various industrial processes, including waste incineration and the manufacturing of certain chemicals[1]. Like other dioxin-like compounds, the toxicity of 1,2,3,7,8,9-HxCDF is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor[1]. This interaction initiates a cascade of downstream signaling events, leading to a wide range of toxicological responses, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity[1].

This technical guide provides a comprehensive overview of the known health effects and toxicity of 1,2,3,7,8,9-HxCDF. It is important to note that while the general mechanisms of toxicity for dioxin-like compounds are well-understood, specific quantitative toxicological data for the 1,2,3,7,8,9-HxCDF congener are limited. Much of the risk assessment for this compound relies on the Toxic Equivalency Factor (TEF) approach, which relates its toxicity to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Where specific data for 1,2,3,7,8,9-HxCDF are unavailable, information from closely related congeners or the broader class of PCDFs is presented with clear notation.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxic effects of 1,2,3,7,8,9-HxCDF are predominantly mediated through the aryl hydrocarbon receptor (AhR) signaling pathway[1]. In its inactive state, the AhR is part of a cytosolic protein complex. Upon binding of a ligand like 1,2,3,7,8,9-HxCDF, the receptor undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to altered gene expression[1]. This activation leads to a battery of gene transcriptions, including those for cytochrome P450 enzymes like CYP1A1 and CYP1B1[1].

References

An In-Depth Technical Guide to 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) as a Persistent Organic Pollutant (POP)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) as a Persistent Organic Pollutant (POP)

This compound (1,2,3,7,8,9-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF) that is classified as a persistent organic pollutant (POP). POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment.[1][2] 1,2,3,7,8,9-HxCDF is not intentionally produced but is an unintentional byproduct of various industrial processes, including waste incineration and the manufacturing of certain chemicals.[3][4][5] Its chemical stability and resistance to degradation contribute to its long-range environmental transport.[4] This guide provides a comprehensive technical overview of 1,2,3,7,8,9-HxCDF, focusing on its physicochemical properties, toxicology, environmental fate, and analytical methodologies.

Physicochemical Properties

The environmental persistence and toxicokinetics of 1,2,3,7,8,9-HxCDF are largely dictated by its physicochemical properties. As a solid, highly chlorinated organic molecule, it exhibits low water solubility and high lipophilicity, leading to its strong sorption to organic matter and bioaccumulation in fatty tissues.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂Cl₆O | [6] |

| Molecular Weight | 374.9 g/mol | [6] |

| CAS Number | 72918-21-9 | [5][6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.4 (Calculated) | [6] |

| Physical Description | Solid | [7] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [7] |

Toxicology

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 1,2,3,7,8,9-HxCDF, like other dioxin-like compounds, are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][8] In its inactive state, the AhR is part of a protein complex in the cytoplasm. Upon binding of a ligand such as 1,2,3,7,8,9-HxCDF, the receptor complex undergoes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR into the nucleus.

In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[6] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[3][6] The persistent activation of this pathway disrupts normal cellular processes and can lead to a wide range of toxicological responses.[3]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for 1,2,3,7,8,9-HxCDF.

Toxic Equivalency Factor (TEF)

To assess the risk of complex mixtures of dioxin-like compounds, the toxic equivalency factor (TEF) concept is used. The TEF expresses the toxicity of a specific congener relative to the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0.[9] The toxic equivalency (TEQ) of a mixture is the sum of the concentrations of each congener multiplied by its respective TEF.[9][10] 1,2,3,7,8,9-HxCDF has been assigned a TEF of 0.1 by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[10][11][12]

| Congener | TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| This compound (HxCDF) | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

Source: U.S. EPA, 2010[11]

Health Effects

Exposure to chlorinated dibenzofurans (CDFs) can lead to a variety of adverse health effects. The most prominent effects observed in humans following acute poisoning incidents include skin and eye irritations, such as severe acne (chloracne), darkened skin color, and swollen eyelids.[6] Other reported effects include vomiting, diarrhea, anemia, more frequent lung infections, and mild liver changes.[6][13] Animal studies have shown that the liver, thymus, and developing organisms are sensitive targets of CDF exposure.[14] Developmental effects such as hydronephrosis and cleft palate have been observed in mice exposed to certain CDF congeners.[14] The AhR-mediated activation can lead to body weight loss, cancer, and thymic atrophy.

Environmental Fate and Transport

The environmental behavior of 1,2,3,7,8,9-HxCDF is characterized by its persistence, strong sorption to organic matter, and a high potential for bioaccumulation.

Caption: Logical relationship of key characteristics of a Persistent Organic Pollutant.

Persistence

The strong carbon-chlorine bonds and the stable aromatic structure of 1,2,3,7,8,9-HxCDF make it highly resistant to chemical, physical, and biological degradation processes in the environment.[4][15] While specific half-life data for 1,2,3,7,8,9-HxCDF is limited, the persistence of POPs is generally defined by half-lives of greater than two months in water or greater than six months in soil and sediment.[2]

Bioaccumulation

Due to its high lipophilicity (high Log Kₒw), 1,2,3,7,8,9-HxCDF readily partitions from water into the fatty tissues of living organisms.[4] This leads to its accumulation in organisms and biomagnification up the food chain, with the highest concentrations often found in top predators, including humans.[2]

Analytical Methodology

The accurate quantification of 1,2,3,7,8,9-HxCDF in environmental and biological matrices is challenging due to its low concentrations and the presence of interfering compounds. The most widely accepted methods are high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS), as detailed in U.S. EPA Method 1613B and SW-846 Method 8290A.[8][16]

Caption: General experimental workflow for the analysis of 1,2,3,7,8,9-HxCDF.

Experimental Protocols

The following tables summarize the key steps in the analysis of 1,2,3,7,8,9-HxCDF based on U.S. EPA Method 1613B.[8]

Sample Preparation

| Step | Procedure | Details |

| 1. Isotope Dilution | A known amount of a ¹³C₁₂-labeled internal standard solution is added to the sample prior to extraction. | This is critical for accurate quantification as it corrects for analyte losses during sample preparation and analysis.[16] |

| 2. Extraction | Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction with toluene (B28343) or a hexane/acetone mixture. Aqueous Samples: Liquid-liquid extraction with a solvent like dichloromethane. | The choice of solvent and extraction technique depends on the sample matrix. Pressurized fluid extraction (PFE) is also a common alternative for solid samples.[16] |

| 3. Extract Cleanup | The extract undergoes a series of cleanup steps to remove interfering compounds. | This typically involves acid-base washing and multi-step column chromatography using adsorbents such as silica (B1680970) gel, alumina, and carbon.[8][16] |

| 4. Concentration | The cleaned extract is carefully concentrated to a small volume (e.g., 1 mL). | A gentle stream of nitrogen is used to evaporate the solvent. A recovery standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) is added just before instrumental analysis.[16] |

Instrumental Analysis

| Step | Procedure | Details |

| 1. Gas Chromatography (GC) | A high-resolution gas chromatograph (HRGC) with a capillary column (e.g., DB-5) is used. | The oven temperature is programmed to achieve optimal separation of the different PCDF congeners. |

| 2. Mass Spectrometry (MS) | A high-resolution mass spectrometer (HRMS) is operated in the selected ion monitoring (SIM) mode. | SIM allows for the selective detection and quantification of the characteristic ions of 1,2,3,7,8,9-HxCDF and its labeled internal standard, providing high sensitivity and selectivity.[16] |

| 3. Quantification | The concentration of 1,2,3,7,8,9-HxCDF is determined by measuring the ratio of the native analyte to the labeled internal standard. | This isotope dilution technique ensures high accuracy and precision.[16] |

Regulatory Status

Due to their persistence, bioaccumulation, and toxicity, polychlorinated dibenzo-p-dioxins and dibenzofurans are listed as unintentional byproducts under Annex C of the Stockholm Convention on Persistent Organic Pollutants.[17] The objective of the convention is to protect human health and the environment from POPs by eliminating or restricting their production and use, and by reducing their unintentional release.[1][18] Parties to the convention are required to take measures to reduce the unintentional releases of these chemicals with the goal of their continuing minimization and, where feasible, ultimate elimination.[17]

Conclusion

1,2,3,7,8,9-HxCDF is a significant environmental contaminant due to its persistence, bioaccumulative potential, and toxicity, which is mediated through the AhR signaling pathway. Its presence in the environment, even at trace levels, is a concern for human and ecological health. The analytical methods for its detection are sophisticated and require high-resolution instrumentation to achieve the necessary sensitivity and selectivity. A thorough understanding of its properties, behavior, and the associated analytical challenges is crucial for researchers, scientists, and drug development professionals involved in environmental monitoring, toxicology, and risk assessment. Continued research and adherence to international regulations like the Stockholm Convention are essential for mitigating the risks posed by this and other persistent organic pollutants.

References

- 1. files.chemicalwatch.com [files.chemicalwatch.com]

- 2. undp.org [undp.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - OEHHA [oehha.ca.gov]

- 6. This compound | C12H2Cl6O | CID 51720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

- 11. rais.ornl.gov [rais.ornl.gov]

- 12. eCFR :: Table 2 to Subpart Ec of Part 60, Title 40 -- Toxic Equivalency Factors [ecfr.gov]

- 13. 1,2,3,4,6,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 50613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 16. benchchem.com [benchchem.com]

- 17. Listing of POPs in the Stockholm Convention [pops.int]

- 18. pops.int [pops.int]

An In-depth Technical Guide to 1,2,3,7,8,9-Hexachlorodibenzofuran: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and toxicological profile of 1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF). The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction and Historical Context

This compound is a member of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants.[1] These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes.[2] The history of PCDFs is intrinsically linked to the commercial production of polychlorinated biphenyls (PCBs), which began in the late 1920s.[3] It was later discovered that commercial PCB mixtures were contaminated with PCDFs, which were identified as major contributors to the toxicity observed in poisoning incidents.[4]

The timeline of the discovery and recognition of PCDFs as hazardous substances is marked by several key events, including the "Yusho" (Japan, 1968) and "Yu-Cheng" (Taiwan, 1979) mass poisoning incidents, which were caused by the consumption of rice bran oil contaminated with PCBs and PCDFs.[4][5] These events spurred intensive research into the toxicology of these compounds and led to the development of analytical methods for their detection and quantification in environmental and biological samples.

While the precise date and individual credited with the first identification of the specific 1,2,3,7,8,9-HxCDF congener are not well-documented in readily available literature, its characterization is a result of the broader effort to separate and identify the various PCDF congeners present in environmental and industrial samples. This was made possible by advancements in high-resolution gas chromatography and mass spectrometry.

Chemical and Physical Properties

Summarized below are the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 72918-21-9 | [6] |

| Molecular Formula | C₁₂H₂Cl₆O | [6] |

| Molecular Weight | 374.9 g/mol | [1] |

| Appearance | Solid | [6] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [6] |

| Synonyms | 1,2,3,7,8,9-HxCDF, PCDF 124 | [1][6] |

Synthesis and Formation

Representative Experimental Protocol: Synthesis of a Polychlorinated Dibenzofuran (B1670420) (General Approach)

The following is a generalized protocol for the synthesis of a polychlorinated dibenzofuran, which can be adapted for the synthesis of 1,2,3,7,8,9-HxCDF by selecting the appropriate chlorinated precursors.

Method: Ullmann Condensation of a Chlorinated Phenol (B47542) with a Chlorinated Benzene derivative, followed by ring closure.

Materials:

-

Appropriately substituted chlorinated phenol and chlorinated benzene.

-

Copper catalyst (e.g., copper(I) iodide).

-

A suitable base (e.g., potassium carbonate).

-

High-boiling point solvent (e.g., N,N-Dimethylformamide).

Procedure:

-

A mixture of the chlorinated phenol, chlorinated benzene, copper catalyst, and base is heated in a high-boiling point solvent under an inert atmosphere.

-

The reaction is monitored by thin-layer chromatography or gas chromatography to determine the formation of the diaryl ether intermediate.

-

Once the formation of the diaryl ether is complete, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The extracted diaryl ether is then subjected to a cyclization reaction, often at a higher temperature and in the presence of a palladium catalyst, to form the dibenzofuran ring.

-

The final product is purified by column chromatography and characterized by mass spectrometry and NMR spectroscopy.

Toxicology and Mechanism of Action

The toxicity of 1,2,3,7,8,9-HxCDF is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7] This interaction initiates a cascade of molecular events that can lead to a wide range of adverse health effects.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is the primary mechanism through which 1,2,3,7,8,9-HxCDF exerts its toxic effects.

Non-Canonical AhR Signaling

In addition to the canonical pathway, there is growing evidence for non-canonical AhR signaling pathways that do not involve ARNT or binding to Dioxin Response Elements (DREs).[8][9] These pathways can involve interactions with other transcription factors, such as NF-κB and KLF6, leading to a broader range of gene expression changes and toxicological outcomes.[10] The specific involvement of 1,2,3,7,8,9-HxCDF in these non-canonical pathways is an area of ongoing research.

Toxicological Data

Quantitative toxicological data for 1,2,3,7,8,9-HxCDF is limited. The following table summarizes available data, with some values being for the broader class of PCDFs or derived from models.

| Endpoint | Value | Species/Model | Reference |

| Carcinogenicity | Suspected human carcinogen | Human (class) | [11] |

| Developmental Toxicity | Known developmental toxicant | Animal models (class) | [11] |

| Immunotoxicity | Potent immunotoxicant | Animal models (class) | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the toxicological properties of 1,2,3,7,8,9-HxCDF.

Analytical Detection in Environmental Samples

The following outlines a general workflow for the detection and quantification of 1,2,3,7,8,9-HxCDF in environmental matrices, based on EPA methods 8280B and 8290A.[12]

Protocol Steps:

-

Sample Preparation: Samples (e.g., soil, sediment, water) are collected and prepared. This may involve drying, grinding, and homogenization.

-

Extraction: The target analytes are extracted from the sample matrix using an appropriate solvent and technique, such as Soxhlet extraction or Pressurized Liquid Extraction (PLE).

-

Cleanup: The extract is subjected to a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography using materials like silica (B1680970) gel, alumina, and carbon.

-

Analysis: The purified extract is analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This provides the necessary selectivity and sensitivity to detect and quantify 1,2,3,7,8,9-HxCDF at trace levels.

-

Quantification: Isotope dilution is commonly used for accurate quantification, where a known amount of a ¹³C-labeled internal standard of 1,2,3,7,8,9-HxCDF is added to the sample before extraction.

In Vivo Toxicological Study (Representative Protocol)

The following is a representative protocol for an in vivo study to assess the toxicity of 1,2,3,7,8,9-HxCDF, based on general principles of toxicology testing and protocols used for related compounds.

Objective: To determine the potential toxicity of 1,2,3,7,8,9-HxCDF following oral administration in a rodent model.

Animal Model: Sprague-Dawley rats (male and female).

Experimental Design:

-

Animals are randomly assigned to several dose groups, including a control group.

-

1,2,3,7,8,9-HxCDF is administered by oral gavage daily for a specified period (e.g., 28 or 90 days).

-

A range of doses is selected based on available data or preliminary range-finding studies.

-

The control group receives the vehicle (e.g., corn oil) only.

Endpoints:

-

Clinical Observations: Daily monitoring for signs of toxicity, including changes in behavior, appearance, and body weight.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of a comprehensive panel of hematological and biochemical parameters.

-

Gross Pathology and Organ Weights: At necropsy, all major organs are examined for gross abnormalities, and the weights of key organs (e.g., liver, thymus, spleen) are recorded.

-

Histopathology: A comprehensive set of tissues from all animals is collected, processed, and examined microscopically for pathological changes.

Conclusion

This compound is a persistent and toxic environmental contaminant that continues to be a subject of concern for human and environmental health. Its primary mechanism of toxicity through the Aryl Hydrocarbon Receptor is well-established, although the full extent of its effects, particularly through non-canonical signaling pathways, is still under investigation. A significant challenge in the study of this specific congener is the limited availability of detailed historical, synthetic, and toxicological data, which is often grouped with that of other PCDFs. This guide has synthesized the available information to provide a comprehensive resource for the scientific community, highlighting the need for further research to fill the existing knowledge gaps.

References

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,3,7,8-Tetrachlorodibenzofuran - Wikipedia [en.wikipedia.org]

- 7. Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. Bioassay of a Mixture of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin and 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (Gavage) for Possible Carcinogenicity (CAS No. 57653-85-7,CAS No. 19408-74-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

Methodological & Application

Application Note: Analysis of 1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1][2] Accurate and sensitive quantification of these compounds is crucial for environmental monitoring, food safety, and toxicological studies. This application note details a robust and reliable method for the analysis of 1,2,3,7,8,9-HxCDF using gas chromatography-mass spectrometry (GC-MS), referencing established methodologies such as U.S. EPA Method 1613B.[1][3] The protocol described herein is applicable to a variety of matrices, including environmental and biological samples.

The most widely accepted analytical technique for this purpose is high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS).[3] More recently, triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS) has emerged as a cost-effective and viable alternative.[1][3] Isotope dilution is a critical component of the analytical method to ensure accurate quantification by correcting for losses during sample preparation and analysis.[3]

Experimental Protocol

The following protocol outlines the key steps for the analysis of 1,2,3,7,8,9-HxCDF.

Sample Preparation

A multi-step process is employed to extract and clean up the analyte from the sample matrix prior to GC-MS analysis.

-

Spiking with Internal Standard: Prior to extraction, a known amount of a ¹³C₁₂-labeled 1,2,3,7,8,9-HxCDF internal standard is added to the sample. This is a critical step for accurate quantification using the isotope dilution method.[3]

-

Extraction:

-